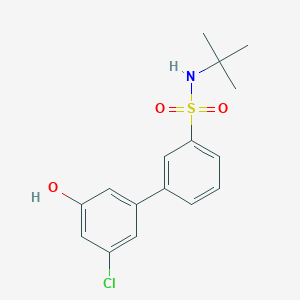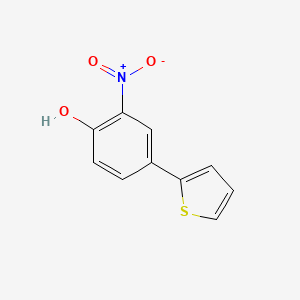
4-(3-Formylphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Formylphenyl)-2-nitrophenol, 95% (4-FPN) is a chemical compound with a wide range of applications in scientific research. It is a yellowish-brown, crystalline solid that is soluble in water and a variety of organic solvents. It is widely used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used in the synthesis of various pharmaceuticals, dyes, and pesticides.
Wissenschaftliche Forschungsanwendungen
4-(3-Formylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pesticides. It has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, oxazoles, and thiophenes. Additionally, 4-(3-Formylphenyl)-2-nitrophenol, 95% has been used in the synthesis of a variety of polymers, such as polyesters and polyamides.
Wirkmechanismus
4-(3-Formylphenyl)-2-nitrophenol, 95% is a nucleophile, meaning that it can react with electrophiles (electron-deficient molecules) to form a covalent bond. It can also act as an oxidizing agent in certain reactions. For example, it can be used to oxidize alcohols to aldehydes and ketones. It can also be used to catalyze the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
4-(3-Formylphenyl)-2-nitrophenol, 95% is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that may have such effects. For example, it has been used in the synthesis of a variety of pharmaceuticals, such as antimalarial drugs and antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Formylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized from readily available materials. It is also relatively stable and can be stored for long periods of time. Additionally, it is soluble in many organic solvents, which makes it easy to work with.
However, there are some limitations to using 4-(3-Formylphenyl)-2-nitrophenol, 95% in laboratory experiments. It is a strong oxidizing agent and can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, it can be toxic if inhaled or ingested, and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(3-Formylphenyl)-2-nitrophenol, 95% in scientific research. It could be used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and pesticides. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as quinolines, oxazoles, and thiophenes. It could also be used in the synthesis of a variety of polymers, such as polyesters and polyamides. Finally, it could be used in the synthesis of a variety of catalysts, such as Lewis acids and transition metal catalysts.
Synthesemethoden
4-(3-Formylphenyl)-2-nitrophenol, 95% can be synthesized in two different ways. The first method involves the reaction of 4-nitrophenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid. The second method involves the reaction of 4-nitrophenol with sodium formate. The reaction of 4-nitrophenol with formaldehyde yields 4-(3-Formylphenyl)-2-nitrophenol, 95% in high yields.
Eigenschaften
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-8-9-2-1-3-10(6-9)11-4-5-13(16)12(7-11)14(17)18/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQLDXHFDRASMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686226 |
Source


|
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenyl)-2-nitrophenol | |
CAS RN |
1261932-85-7 |
Source


|
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)










